molecular formula C18H12ClN3O B2748782 (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide CAS No. 327076-65-3

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Cat. No. B2748782
CAS RN: 327076-65-3
M. Wt: 321.76
InChI Key: UWAGOVNYEUQWBU-FMIVXFBMSA-N
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Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as indolylmaleimide and has a molecular formula of C22H15ClN4O.

Mechanism of Action

The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of PKC. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide in lab experiments include its potential applications in medicinal chemistry, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide. One direction is to further study its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-chlorobenzonitrile and 3-indolecarboxaldehyde. The second step involves the reaction of these two compounds to form 3-(2-chlorophenyl)indole. The final step involves the reaction of 3-(2-chlorophenyl)indole with maleic anhydride to form (E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide.

Scientific Research Applications

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-15-6-2-4-8-17(15)22-18(23)12(10-20)9-13-11-21-16-7-3-1-5-14(13)16/h1-9,11,21H,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAGOVNYEUQWBU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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